Benzene, (1-ethyl-1,3-butadienyl)-

説明

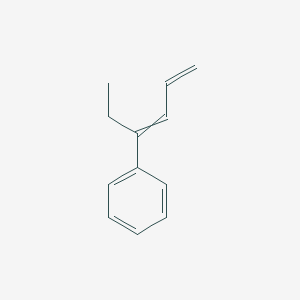

The compound "Benzene, (1-ethyl-1,3-butadienyl)-" (CAS: Not explicitly listed in evidence) features a benzene ring substituted with a 1-ethyl-1,3-butadienyl group. This substituent consists of a conjugated diene system (1,3-butadienyl) with an ethyl group at the 1-position. The extended conjugation between the dienyl moiety and the aromatic ring likely imparts unique electronic and optical properties, making it relevant in materials science and organic synthesis.

特性

CAS番号 |

54758-37-1 |

|---|---|

分子式 |

C12H14 |

分子量 |

158.24 g/mol |

IUPAC名 |

hexa-3,5-dien-3-ylbenzene |

InChI |

InChI=1S/C12H14/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3,5-10H,1,4H2,2H3 |

InChIキー |

VIQKSDZKTARNNL-UHFFFAOYSA-N |

正規SMILES |

CCC(=CC=C)C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-ethyl-1,3-butadienyl)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as ethylene) to form the desired product. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of Benzene, (1-ethyl-1,3-butadienyl)- often involves the catalytic dehydrogenation of ethylbenzene. This process is carried out at high temperatures (around 600-700°C) in the presence of a metal catalyst, such as iron or chromium oxide . The resulting product is then purified through distillation and other separation techniques.

化学反応の分析

Types of Reactions

Benzene, (1-ethyl-1,3-butadienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Major Products Formed

Oxidation: Phenylacetic acid and other oxidized derivatives.

Reduction: Saturated hydrocarbons like ethylbenzene.

Substitution: Nitrobenzene, sulfonated benzene derivatives, and halogenated benzene derivatives.

科学的研究の応用

Benzene, (1-ethyl-1,3-butadienyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine yet.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of Benzene, (1-ethyl-1,3-butadienyl)- involves its interaction with various molecular targets. The aromatic ring allows it to participate in π-π interactions with other aromatic compounds, while the 1-ethyl-1,3-butadienyl group can undergo various chemical transformations.

類似化合物との比較

Substitution Patterns and Isomerism

- Benzene, [(1E)-1-methyl-1,3-butadienyl]- (CAS 55177-38-3):

This isomer replaces the ethyl group with a methyl group. The molecular formula is C₁₁H₁₂ (MW: 144.21 g/mol). The (1E)-configuration indicates trans geometry at the double bond, which may influence reactivity and stability compared to the ethyl-substituted variant . - Benzene, (1-methyl-1,3-butadienyl)- (CAS 54758-36-0):

Structural isomerism arises from the position of the methyl group, affecting conjugation and steric interactions .

Substituted Benzene Derivatives

- Ethylbenzene (CAS 100-41-4):

A simpler derivative with an ethyl group directly attached to benzene. Ethylbenzene is a colorless liquid (MW: 106.17 g/mol) used industrially as a precursor to styrene. Unlike the dienyl-substituted compound, it lacks conjugation beyond the benzene ring, resulting in lower polarizability and distinct physicochemical properties .

Physicochemical and Electronic Properties

Molecular Weight and Formula

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzene, [(1E)-1-methyl-1,3-butadienyl]- | 55177-38-3 | C₁₁H₁₂ | 144.21 |

| Ethylbenzene | 100-41-4 | C₈H₁₀ | 106.17 |

| Benzene, (1-methyl-1,3-butadienyl)- | 54758-36-0 | C₁₁H₁₂ | 144.21 |

Electronic Absorption and Emission

Compounds with conjugated dienyl substituents, such as tris[1,1,4,4-tetracyano-2-(1-azulenyl)-3-butadienyl] chromophores, exhibit intense absorption in the visible region (e.g., λₐᵦₛ ~ 400–600 nm) due to extended π-conjugation.

Redox Behavior

Chromophores with butadienyl-azulene cores exhibit reversible redox behavior, as seen in tris[1,1,4,4-tetracyano-2-(1-azulenyl)-3-butadienyl] systems. The ethyl-dienyl substituent in the target compound may similarly enable multi-electron transfer processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。